molecular formula C19H16O2S B5642897 2-(9H-thioxanthen-9-yl)-1,3-cyclohexanedione

2-(9H-thioxanthen-9-yl)-1,3-cyclohexanedione

Cat. No. B5642897
M. Wt: 308.4 g/mol
InChI Key: YWONRJSNBITCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(9H-thioxanthen-9-yl)-1,3-cyclohexanedione involves reactions between arylaldehydes and dimedone (5,5-dimethyl-1,3-cyclohexanedione) under specific conditions. Notably, nano-TiO2 has been utilized as an efficient and recyclable catalyst for synthesizing 9-aryl-1,8-dioxo-octahydroxanthenes, highlighting advantages like simplicity, high yields, and environmental friendliness (Khazaei et al., 2013). Moreover, FeCl3-mediated domino reactions have facilitated the synthesis of 9-aryl/9-arylethynyl-2,3,4,9-tetrahydro-1H-xanthen-1-ones, demonstrating the method's efficiency and environmental benefits (Xinwei He et al., 2016).

Molecular Structure Analysis

Studies on derivatives of xanthenes, closely related to our compound of interest, reveal detailed insights into their molecular structures. For example, the crystal structure of 9-pyridyl-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene was determined, providing valuable information on conformation and arrangement (Z. Qing, 2005).

Chemical Reactions and Properties

The chemical reactions involving thioxanthene derivatives are characterized by their redox potentials and aromaticity, particularly in oxidized states. The interplay between these factors has been examined through the synthesis and study of 9-(1,3-dithiol-2-ylidene)thioxanthene derivatives, which act as strong two-electron donors (Amriou et al., 2006).

Physical Properties Analysis

Research on the molecular structure of gaseous 1,2 cyclohexanedione, a related compound, provides insights into physical properties such as the preferred enol form and geometrical parameters, which are relevant for understanding the physical characteristics of our compound of interest (Q. Shen et al., 2009).

Chemical Properties Analysis

The synthesis and properties of 9-aryl-1,8-dioxo-octahydroxanthenes have been explored under various conditions, including the use of molecular iodine as a catalyst, revealing aspects of their chemical behavior and potential anticancer properties (Naveen Mulakayala et al., 2012). Additionally, the catalysis by acidic ionic liquids has been investigated, offering environmentally friendly synthesis routes for xanthene derivatives (Hui Kang et al., 2008).

Mechanism of Action

The mechanism of action of centrally active anticholinergic drugs such as metixene is considered to relate to competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, which then restores the balance .

Safety and Hazards

The safety and hazards of “2-(9H-thioxanthen-9-yl)-1,3-cyclohexanedione” are not fully known. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The use of thioxanthone derivatives in two-photon induced photopolymerization allows for the polymerization of structures with submicron features, implying diverse uses of the technology . This technology has been found to be a valuable tool for microfabrications . Current research efforts in two-photon photopolymerization have been devoted to both the synthesis of high-efficiency photoinitiators and sensitizers .

properties

IUPAC Name

2-(9H-thioxanthen-9-yl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2S/c20-14-8-5-9-15(21)19(14)18-12-6-1-3-10-16(12)22-17-11-4-2-7-13(17)18/h1-4,6-7,10-11,18-19H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWONRJSNBITCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C2C3=CC=CC=C3SC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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